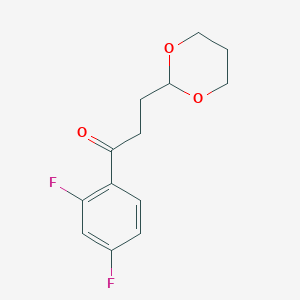

2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Descripción

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBUSIFHQVMLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645959 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-25-0 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves two key steps:

- Formation of the 1,3-dioxane ring via acid-catalyzed cyclocondensation of a suitable aldehyde or ketone precursor with ethylene glycol or a related diol.

- Introduction of the propiophenone moiety through Friedel-Crafts acylation or related acylation reactions on the difluorinated aromatic ring.

The synthetic route must carefully control reaction conditions to favor the formation of the 1,3-dioxane ring over other possible cyclic ethers (e.g., 1,4-dioxane) and to maintain regioselectivity in the aromatic substitution.

Detailed Synthetic Route

Starting Material Preparation : The synthesis begins with 2,4-difluorobenzaldehyde or 2,4-difluorobenzene derivatives as the aromatic substrate.

Dioxane Ring Formation : The aldehyde is reacted with ethylene glycol under acidic conditions (commonly sulfuric acid or p-toluenesulfonic acid) to form the 1,3-dioxane ring. This step involves cyclocondensation, where the aldehyde carbonyl reacts with the diol to form a stable cyclic acetal.

Propiophenone Formation : The resulting 1,3-dioxane-substituted aromatic intermediate undergoes Friedel-Crafts acylation with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This introduces the propiophenone side chain at the meta position relative to the dioxane substituent.

Purification : The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

Reaction Conditions and Optimization

- Catalysts : Strong acids (H2SO4, HCl) for dioxane ring formation; Lewis acids (AlCl3) for acylation.

- Solvents : Non-polar solvents such as toluene or chlorobenzene are preferred for Friedel-Crafts acylation to enhance regioselectivity.

- Temperature : Moderate heating (80–120°C) is applied during acylation; lower temperatures (0–5°C) during dioxane formation help suppress side reactions.

- Atmosphere : Inert atmosphere (N2 or Ar) is recommended to prevent oxidation of sensitive intermediates.

Comparative Data on Preparation Methods

| Methodology | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Reference Notes |

|---|---|---|---|---|---|

| Conventional Acid-Catalyzed | 6–8 hours | 65–70 | 90–92 | Well-established, scalable | Acid-catalyzed cyclocondensation + Friedel-Crafts acylation |

| Microwave-Assisted Synthesis | 10–15 minutes | 78–85 | 95–98 | Rapid, higher purity, energy efficient | Microwave heating with polyphosphoric acid (PPA) catalyst |

Research Findings and Analytical Characterization

Spectroscopic Confirmation

-

- ^1H NMR shows characteristic signals for dioxane ring protons (δ 4.1–4.3 ppm), aromatic protons (δ 6.7–7.2 ppm), and the propiophenone methylene protons.

- ^13C NMR confirms the carbonyl carbon resonance at δ 195–200 ppm and aromatic carbons influenced by fluorine substituents.

-

- Strong absorption bands at 1680–1700 cm⁻¹ corresponding to the ketone C=O stretch.

- Ether C–O stretches appear between 1100–1250 cm⁻¹.

-

- Molecular ion peak consistent with m/z 256.24 (M+), confirming molecular weight.

-

- High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms purity >95%.

Regioselectivity and Substituent Effects

- The difluoro substituents exert electron-withdrawing effects, reducing the reactivity of the aromatic ring toward electrophilic substitution but enhancing thermal stability.

- Catalyst choice and solvent polarity critically influence regioselectivity, favoring 1,3-dioxane ring formation over 1,4-dioxane by stabilizing oxonium ion intermediates.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dioxane ring formation | 2,4-Difluorobenzaldehyde + ethylene glycol + H2SO4 | 0–5 | 1–3 hours | 70–75 | Acid-catalyzed cyclocondensation |

| Friedel-Crafts acylation | Intermediate + propionyl chloride + AlCl3 | 80–120 | 2–4 hours | 65–70 | Lewis acid catalysis, inert atmosphere |

| Purification | Recrystallization or chromatography | Ambient | Variable | — | Achieves >95% purity |

Análisis De Reacciones Químicas

Types of Reactions

2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone has been investigated for its potential as a pharmaceutical intermediate. Its unique fluorinated structure can enhance the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Activity

Research has indicated that compounds with fluorinated aromatic rings can exhibit enhanced biological activity. For instance, studies on similar fluorinated derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer lines, suggesting that this compound may also possess anticancer properties due to its structural features .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new derivatives with tailored biological activities.

Example of Application :

In synthetic organic chemistry, this compound can be utilized in the synthesis of complex molecules through reactions such as nucleophilic substitution or addition reactions involving the dioxane moiety .

Data Tables

Mecanismo De Acción

The mechanism of action of 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and dioxane ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in antimicrobial and anticancer studies .

Comparación Con Compuestos Similares

Fluorinated Derivatives

- 4'-Chloro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 724708-06-9): This analog replaces the 2',4'-difluoro substituents with a single 4'-chloro group. Chlorine, being less electronegative than fluorine but more lipophilic, may enhance soil retention and persistence compared to fluorine. Its molecular weight (254.71 g/mol) and polar surface area (35.5 Ų) are comparable to the target compound, but the chlorine atom increases its logP (2.5 vs. ~2.0 for fluorine derivatives) .

- 2'-Chloro-4',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS 898757-29-4): This compound features mixed chloro and difluoro substituents.

Methyl-Substituted Derivatives

- Propiophenone (CAS 93-55-0): The simplest analog lacks substituents on the benzene ring and the dioxane moiety. Studies show it exhibits strong phytotoxic activity, inhibiting lettuce (Lactuca sativa) germination by >80% at 1 mM in soil .

- 2',4'-Dimethylacetophenone: Methyl groups, being electron-donating, reduce the electrophilicity of the ketone group compared to fluorine. Despite this, 2',4'-dimethylacetophenone demonstrated higher phytotoxicity than 4'-methylacetophenone, with IC50 values of 1 mM for total germination inhibition in Allium cepa .

Role of the 1,3-Dioxan-2-Yl Group

The 1,3-dioxane ring introduces steric bulk and polarity, which can modulate solubility and bioavailability. For example:

- Propiophenone Derivatives Without Dioxane: Simpler analogs like propiophenone and 4'-methylacetophenone lack this moiety, resulting in lower polar surface areas (e.g., propiophenone: 17.1 Ų vs. ~35 Ų for dioxane-containing derivatives) .

Phytotoxic Effects

Physicochemical Properties

*Estimated based on structural analogs.

Actividad Biológica

2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS Number: 884504-25-0) is a synthetic organic compound with the molecular formula and a molecular weight of 256.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzaldehyde with 1,3-dioxane-2-ylmethanol under acidic conditions to form an intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst such as aluminum chloride .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the fluorine substituents may enhance its interaction with microbial cell membranes or enzymes involved in cell wall synthesis .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This effect is believed to be mediated through the modulation of specific signaling pathways, including those involving p53 and Bcl-2 family proteins .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within microbial and cancer cells. The presence of fluorine atoms increases lipophilicity, enhancing membrane permeability and facilitating cellular uptake. Once inside the cell, it may interact with enzymes or receptors critical for cellular function or survival .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study conducted on a range of bacterial pathogens highlighted the compound's potential as a lead candidate for antibiotic development. The results indicated that modifications on the dioxane ring could further enhance its activity against resistant strains .

- Cancer Research : In a preclinical trial involving human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent reductions in cell viability. The study suggested that this compound could be developed into a novel therapeutic agent for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, and what challenges are encountered during its purification?

The synthesis typically involves a multi-step approach, starting with fluorinated benzaldehyde derivatives and functionalized acetophenones. For example, analogous compounds (e.g., 3',4'-difluoro variants) are synthesized via base-catalyzed condensation reactions between 2,4-difluorobenzaldehyde and thiomethyl-substituted acetophenone derivatives in solvents like dimethylformamide (DMF) under controlled heating . Key challenges include:

- Reaction selectivity : Minimizing side reactions (e.g., over-oxidation or unintended cyclization) by optimizing stoichiometry and temperature.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is often required to isolate the product from unreacted starting materials or byproducts.

- Yield optimization : Continuous flow reactors may enhance efficiency for industrial-scale applications .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Structural elucidation relies on complementary methods:

- NMR spectroscopy : and NMR identify fluorine substitution patterns and dioxane ring protons. NMR confirms carbonyl and aromatic carbons .

- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to verify the dioxane and propiophenone moieties.

- IR spectroscopy : Detects characteristic stretches (C=O at ~1680 cm, C-F at ~1100 cm) .

Advanced Research Questions

Q. How do variations in fluorine substitution patterns influence the reactivity and biological activity of propiophenone derivatives?

Fluorine positioning significantly impacts electronic and steric properties. Comparative studies of structurally similar compounds reveal:

The 2',4'-difluoro configuration likely balances electronegativity and lipophilicity, optimizing membrane permeability and target binding .

Q. What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?

- Molecular docking : Simulates binding poses with enzymes (e.g., CYP450 or kinases) to identify key interactions (e.g., fluorine-aromatic interactions with active-site residues) .

- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with observed bioactivity to guide derivative design.

- MD simulations : Assess stability of ligand-target complexes over time, highlighting the role of the dioxane ring in conformational flexibility .

Q. How can researchers address contradictory data in biological activity studies of fluorinated propiophenones?

Contradictions often arise from assay variability or pharmacokinetic factors. Methodological strategies include:

- Standardized assays : Use isogenic cell lines and controlled solvent conditions (e.g., DMSO concentration ≤0.1%).

- Metabolic profiling : LC-MS/MS to quantify stability in liver microsomes, identifying metabolites that may confound activity results .

- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution and time-kill assays .

Methodological Considerations

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve yield in hydrogenation steps.

- Solvent systems : Switch from DMF to recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.